3-Iodo-4-phenyl-1,2-dihydronaphthalene
Description
3-Iodo-4-phenyl-1,2-dihydronaphthalene is a halogenated dihydronaphthalene derivative characterized by an iodine substituent at position 3 and a phenyl group at position 4 on a partially saturated naphthalene ring system. Such halogenated aromatic systems are often explored in organic synthesis, materials science, and pharmacology due to their unique electronic and steric profiles .
Properties
CAS No. |
117408-90-9 |
|---|---|
Molecular Formula |
C16H13I |
Molecular Weight |
332.18 g/mol |
IUPAC Name |
3-iodo-4-phenyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H13I/c17-15-11-10-12-6-4-5-9-14(12)16(15)13-7-2-1-3-8-13/h1-9H,10-11H2 |
InChI Key |
ZDJFRKKPPVLIGG-UHFFFAOYSA-N |
SMILES |
C1CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)I |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)I |
Synonyms |
3-IODO-4-PHENYL-1,2-DIHYDRO-NAPHTHALENE |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Dihydronaphthalene and Tetrahydronaphthalene Derivatives
Example Compound : (1SR,2SR,3RS)-3-Iodo-2-phenyl-1-(4-pivaloyloxy-phenyl)-6-methoxy-1,2,3,4-tetrahydronaphthalene (Compound 8, )
- Structural Differences :
- Ring Saturation : Compound 8 has a tetrahydronaphthalene core (four saturated bonds) versus the dihydronaphthalene system (two saturated bonds) in the target compound, influencing planarity and conjugation.
- Substituents : Additional methoxy and pivaloyloxy groups in Compound 8 introduce steric bulk and polarity, whereas the target compound features a simpler phenyl group.
- Synthesis : Both compounds likely undergo iodination via electrophilic substitution or metal-mediated coupling. Compound 8 was synthesized using I(py)₂BF₄ and BF₃·OEt₂, suggesting analogous methods may apply to the target compound .
Example Compound : 3-Chloro-N-phenyl-phthalimide ()
- Structural Differences : A chlorinated phthalimide with a fully aromatic isoindole-1,3-dione core.
- Applications: Used as a monomer for polyimide synthesis, highlighting the role of halogenated aromatics in polymer chemistry. The iodine in 3-Iodo-4-phenyl-1,2-dihydronaphthalene may similarly stabilize polymers but with greater steric hindrance .
Hydroxylated and Quinone-Based Dihydronaphthalenes
Example Compounds :
- Key Insight: The iodine and phenyl groups in the target compound likely hinder metabolic activation to reactive quinones, reducing toxicity compared to hydroxylated derivatives .
Oxygenated Dihydronaphthalene Derivatives ()
Example Compounds :
- 1-Oxo-2-phenyl-1,2-dihydronaphthalene derivatives with methoxy, pyrenyl, or thiophenyl substituents.
- Structural Impact : The iodine atom’s polarizability and size may promote halogen bonding, contrasting with the hydrogen-bond-driven packing in oxygenated analogs .
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